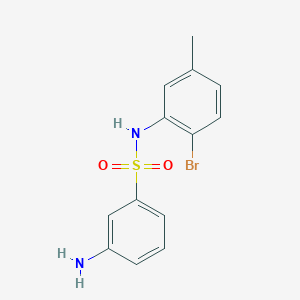

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C₁₃H₁₃BrN₂O₂S It is a sulfonamide derivative, characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-bromo-5-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The resulting amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion back to the amine form.

Applications De Recherche Scientifique

Antimicrobial Applications

The compound has shown promising results as an antimicrobial agent. Its derivatives have been synthesized and tested against a range of bacterial strains, including multidrug-resistant pathogens.

Case Studies and Findings

- Inhibition of Bacterial Growth : Research indicates that sulfonamide derivatives, including those related to 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against resistant strains like Klebsiella pneumoniae .

- Biofilm Formation Inhibition : The compound's derivatives have also been evaluated for their ability to inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In one study, new thiopyrimidine-benzenesulfonamide compounds significantly suppressed biofilm formation in these pathogens .

| Compound | MIC (μg/mL) | Bacterial Strain | Biofilm Inhibition (%) |

|---|---|---|---|

| This compound | 0.39 | K. pneumoniae | 79.46 |

| Other Derivatives | Varies | S. aureus, P. aeruginosa | 77.52 |

Anticancer Applications

This compound has also been explored for its anticancer properties, particularly through the inhibition of carbonic anhydrases, which are implicated in cancer cell proliferation.

Case Studies and Findings

- Inhibition of Carbonic Anhydrases : The compound's analogs have been shown to selectively inhibit carbonic anhydrase IX (CA IX), a target for cancer therapy due to its overexpression in various tumors. The most active derivatives exhibited IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .

- Induction of Apoptosis : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines such as MDA-MB-231, significantly increasing annexin V-FITC positive cells compared to controls .

| Compound | CA IX IC50 (nM) | Cancer Cell Line | Apoptosis Induction (%) |

|---|---|---|---|

| Derivative A | 10.93 | MDA-MB-231 | 22-fold increase |

| Derivative B | 25.06 | MCF-7 | Significant induction |

Mechanistic Insights

The mechanisms underlying the activities of this compound have been explored through various studies:

- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives have revealed that modifications at specific positions can enhance potency against both bacterial and cancer cell lines. For example, substituents that enhance lipophilicity or electron-withdrawing properties significantly improve antimicrobial efficacy .

Mécanisme D'action

The mechanism of action of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-5-bromo-3-methylpyridine

- 5-bromo-2-chloro-3-methylpyridine

- 2-amino-5-bromo-3-methylbenzoic acid

Uniqueness

Compared to similar compounds, 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and amino groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive molecules.

Activité Biologique

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is a member of the sulfonamide class of compounds, which have garnered attention for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Sulfonamides, including this compound, have been implicated in anticancer mechanisms primarily through the inhibition of carbonic anhydrase (CA) isozymes. Research indicates that certain sulfonamides can selectively inhibit CA IX with high potency, leading to apoptosis in cancer cell lines such as MDA-MB-231. For instance, a compound structurally related to this compound demonstrated an IC50 value for CA IX in the range of 10.93–25.06 nM, indicating strong selectivity over CA II .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to competitively inhibit this enzyme, effectively stalling bacterial growth . The specific compound's antibacterial spectrum is still under investigation but is expected to align with the general profile of sulfonamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is heavily influenced by their chemical structure. Modifications at various positions on the benzene ring can enhance or diminish their efficacy. For example:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Bromine substitution may enhance lipophilicity and cellular uptake |

| 4-amino-N-(2-bromo-6-methylphenyl)benzene-1-sulfonamide | Structure | Different bromine position may affect binding affinity |

| 3-amino-N-(4-chloro-5-methylphenyl)benzene-1-sulfonamide | Structure | Chlorine substitution alters pharmacokinetics |

The presence of bromine at the 2-position in the phenyl ring is hypothesized to increase the compound's lipophilicity, potentially enhancing its ability to penetrate cellular membranes and exert its biological effects .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines. For instance, a related compound showed a concentration-dependent inhibition of MG-63 osteosarcoma cells under hypoxic conditions .

In Vivo Studies

Animal models have been employed to assess the cardiovascular effects of benzenesulfonamides. One study evaluated the impact of a benzenesulfonamide derivative on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain derivatives could significantly lower coronary resistance compared to controls . This suggests potential therapeutic applications in managing cardiovascular conditions.

Propriétés

IUPAC Name |

3-amino-N-(2-bromo-5-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-9-5-6-12(14)13(7-9)16-19(17,18)11-4-2-3-10(15)8-11/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRGEJMBMBOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.